molecular formula C8H14O2 B1580847 Methyl 3,3-dimethylpent-4-enoate CAS No. 63721-05-1

Methyl 3,3-dimethylpent-4-enoate

Cat. No.: B1580847
CAS No.: 63721-05-1
M. Wt: 142.2 g/mol
InChI Key: MKLKDUHMZCIBSJ-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethylpent-4-enoate is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

    Target of Action

    Methyl 3,3-dimethylpent-4-enoate is primarily used as a reactant in various chemical reactions .

    Mode of Action

    This compound is known to participate in Heck reactions, electrophilic trifluoromethylthiolation of carbonyl compounds, and nickel-catalyzed 1,2-dialkylation of alkenyl carbonyl compounds . These reactions involve the addition or substitution of groups on the compound, leading to the formation of new products.

    Biochemical Pathways

    As a reactant, this compound is involved in various chemical reactions that lead to the synthesis of different compounds. The exact pathways and their downstream effects would depend on the specific reactions that the compound is used in .

    Result of Action

    The primary result of the action of this compound is the formation of new compounds through various chemical reactions . The exact molecular and cellular effects would depend on the specific compounds that are synthesized.

Properties

IUPAC Name

methyl 3,3-dimethylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5-8(2,3)6-7(9)10-4/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLKDUHMZCIBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9028120
Record name Methyl 3,3-dimethylpent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9028120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63721-05-1
Record name 4-Pentenoic acid, 3,3-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63721-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,3-dimethyl-4-pentenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063721051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pentenoic acid, 3,3-dimethyl-, methyl ester
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Record name Methyl 3,3-dimethylpent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9028120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,3-dimethylpent-4-enoate
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Record name METHYL 3,3-DIMETHYL-4-PENTENOATE
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Synthesis routes and methods I

Procedure details

A mixture of trimethyl orthoacetate (120 g; 1 mole) and orthophosphoric acid (1.5 g; 0.015 mole) was placed in a flask equipped with a stirrer and a 10 cm fractionating column packed with Fenske rings and the mixture was heated, with stirring, to a temperature of 110° C. 3-Methylbut-2-enol (21.5 g; 0.25 mole) was added to the hot reaction mixture over a period of 4 minutes and the methanol formed was collected by distillation over a period of 30 minutes. The excess trimethyl orthoacetate was then distilled from the reaction mixture over a period of 90 minutes. The product was then distilled to give methyl 3,3-dimethylpent-4-enoate (22.4 g; 63.2%), bp 70° C. at 60 mm Hg.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of trimethyl orthoacetate (120 g; 1 mole) and orthophosphoric acid (1.5 g; 0.015 mole) was placed in a flask equipped with a stirrer and a vacuum-jacketed fractionating column and the mixture was heated, with stirring to a temperature of 110° C. 3-Methylbut-2-enol (21.5 g; 0.25 mole) was added dropwise to the hot reaction mixture over a period of 1 hour during which time the methanol formed was collected by distillation. On completion of the addition the reaction mixture was heated at a temperature of 110° C. for a further period of 1 hour with collection of methanol by distillation. Portion (72 g; 0.6 mole) of the excess trimethyl orthoacetate was then distilled from the reaction mixture, the distillation being continued until the reaction mixture reached a temperature of 140°-145° C. The reaction mixture was then heated to a temperature of 140°-145° C. for a period of 1.5 hours, the remaining excess trimethyl orthoacetate being allowed to condense and return to the reaction mixture. The product was then distilled to separate the remaining excess trimethyl orthoacetate and to give methyl 3,3-dimethylpent-4-enoate (29.4 g; 82.8%), bp 70° C. at 60 mm Hg.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
72 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of trimethyl orthoacetate (120 g; 1 mole), 3-methylbut-2-enol (21.5 g; 0.25 mole) and phenol (1.4 g; 0.015 mole) was placed in a flask equipped with a stirrer and a 10 cm fractionating column packed with Fenske rings. The mixture was heated, with stirring, to a temperature of 95°-110° C. and maintained at this temperature for a period of 2 hours while the methanol formed was collected by distillation. The excess trimethyl orthoacetate was distilled from the reaction mixture over a period of 1 hour during which time the temperature of the reaction mixture was raised to 140°-145° C. The mixture was heated, with stirring, at a temperature of 140°-145° C. for a period of 20 hours and then the product was distilled to give methyl 3,3-dimethylpent-4-enoate (14.2 g; 40%), bp 95°-99° C. at 140 mm Hg.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of trimethyl orthoacetate (120 g; 1 mole), 3-methylbut-2-enol (21.5 g; 0.25 mole) and orthophosphoric acid (1.5 g; 0.015 mole) was placed in a flask equipped with a stirrer and a 10 cm fractionating column packed with Fenske rings. The mixture was heated, with stirring, to a temperature of 95° to 110° C. and maintained at this temperature for a period of 2 hours while the methanol formed was collected by distillation. The excess trimethyl orthoacetate was distilled from the reaction mixture over a period of 1 hour during which time the temperature of the reaction mixture was raised to 140°-145° C. The reaction mixture was heated with stirring, at a temperature of 140°-145° C. for a period of 1 hour and then product was distilled to give methyl 3,3-dimethylpent-4-enoate (14.4 g; 40.6%); bp 95°-99° C. at 140 mm Hg.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Methyl 3,3-dimethylpent-4-enoate in the synthesis of silsesquioxane cages?

A1: this compound acts as a reactant, alongside phenol, in the hydrosilylation reaction with octahydrosilsesquioxane (T8-H) in the presence of a chloroplatinic acid catalyst [, ]. This reaction leads to the formation of T8 and Q8 silsesquioxane cages with varying degrees of substitution by phenol and MDP as pendant groups.

Q2: How does the use of this compound affect the structural analysis of silsesquioxane cages?

A2: The incorporation of both this compound and phenol as pendant groups on the silsesquioxane cages creates distinct chemical environments for the silicon atoms. This difference is detectable through 29Si NMR spectroscopy, generating characteristic tetrad patterns [, ]. Analyzing these patterns provides insights into the selectivity of the hydrosilylation reaction and the distribution of the two different pendant groups on the silsesquioxane cage structure.

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